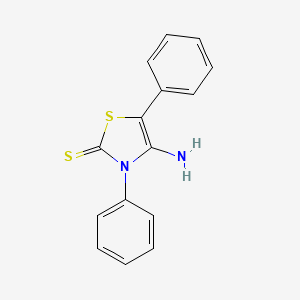
5-(2-Hydroxy-5-methylbenzoyl)-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Hydroxy-5-methylbenzoyl)-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a hydroxy group, a methyl group, and a carboxylic acid group, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Condensation Reactions: Involving the reaction of 2-hydroxy-5-methylbenzoic acid with 2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid under specific conditions.
Cyclization Reactions: Cyclization of appropriate precursors to form the pyridine ring structure.
Oxidation Reactions: Oxidation of intermediate compounds to introduce the hydroxy and carboxylic acid groups.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions.
Types of Reactions:
Oxidation Reactions: Oxidation of intermediate compounds to introduce hydroxy and carboxylic acid groups.
Reduction Reactions: Reduction of specific functional groups to achieve the desired molecular structure.
Substitution Reactions: Substitution reactions to introduce or modify functional groups on the pyridine ring.
Common Reagents and Conditions:
Oxidizing agents such as potassium permanganate or chromium trioxide.
Reducing agents like lithium aluminum hydride.
Substitution reagents including halogens or alkylating agents.
Major Products Formed:
Oxidation typically results in the formation of hydroxy and carboxylic acid groups.
Reduction reactions can lead to the formation of reduced pyridine derivatives.
Substitution reactions can produce various substituted pyridine compounds.
Aplicaciones Científicas De Investigación
This compound has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of diseases involving pyridine derivatives.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Inhibition or activation of biochemical pathways related to the compound's biological activity.
Comparación Con Compuestos Similares
2-Hydroxy-5-methylbenzoic acid
2-Methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid
Other pyridine derivatives
Uniqueness: This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable molecule for research and industrial use.
Propiedades
IUPAC Name |
5-(2-hydroxy-5-methylbenzoyl)-2-methyl-6-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-7-3-4-12(17)10(5-7)13(18)11-6-9(15(20)21)8(2)16-14(11)19/h3-6,17H,1-2H3,(H,16,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFBEIUDKOXBQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)C2=CC(=C(NC2=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 4-methoxy-2-{[2-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B7883532.png)
![4-{[6-(4-Fluorophenyl)-5-methoxy-2-pyridinyl]methyl}morpholine](/img/structure/B7883544.png)


![dimethyl[(1E)-2-nitroethenyl]amine](/img/structure/B7883572.png)


![3-(2-oxobenzo[cd]indol-1(2H)-yl)propyl methanesulfonate](/img/structure/B7883602.png)


![Methyl 4-({[3-(dimethylamino)propyl]amino}carbonyl)benzoate](/img/structure/B7883632.png)

![methyl {[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}acetate](/img/structure/B7883645.png)

